ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiophene ring, a phthalimide moiety, and a dimethoxyphenyl group, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the dimethoxyphenyl group and the phthalimide moiety. The final step involves esterification to form the ethyl ester. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds to ETHYL 4-(3,4-DIMETHOXYPHENYL)-2-[2-(1,3-DIOXOISOINDOL-2-YL)ACETAMIDO]-5-METHYLTHIOPHENE-3-CARBOXYLATE include:
1-(3,4-DIMETHOXYPHENYL)-4,4-DIMETHYL-1-PENTEN-3-ONE: This compound shares the dimethoxyphenyl group but differs in its overall structure and functional groups.
Other thiophene derivatives: Compounds with similar thiophene rings but different substituents can be compared in terms of their chemical reactivity and applications.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-(3,4-dimethoxyphenyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O7S/c1-5-35-26(32)22-21(15-10-11-18(33-3)19(12-15)34-4)14(2)36-23(22)27-20(29)13-28-24(30)16-8-6-7-9-17(16)25(28)31/h6-12H,5,13H2,1-4H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZLZAHHJBXACG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC(=C(C=C2)OC)OC)C)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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